

Application Notes and Protocols for AZD2281 (Olaparib) in Animal Models

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Compound of Interest

Compound Name: AZD-2207

Cat. No.: B10759472

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1. Introduction

Olaparib (also known as AZD2281 or KU-0059436) is a potent, orally active inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, with IC₅₀ values of 5 nM and 1 nM, respectively.[1][2] PARP enzymes are critical for the repair of DNA single-strand breaks (SSBs).[3][4] By inhibiting PARP, Olaparib disrupts the repair of SSBs, which, during DNA replication, can lead to the formation of cytotoxic DNA double-strand breaks (DSBs).[4] In cancer cells with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to a synthetic lethal effect and cell death.[4][5][6] These application notes provide an overview of the dosages, administration routes, and experimental protocols for the use of Olaparib in preclinical animal models.

2. Mechanism of Action: PARP Inhibition and Synthetic Lethality

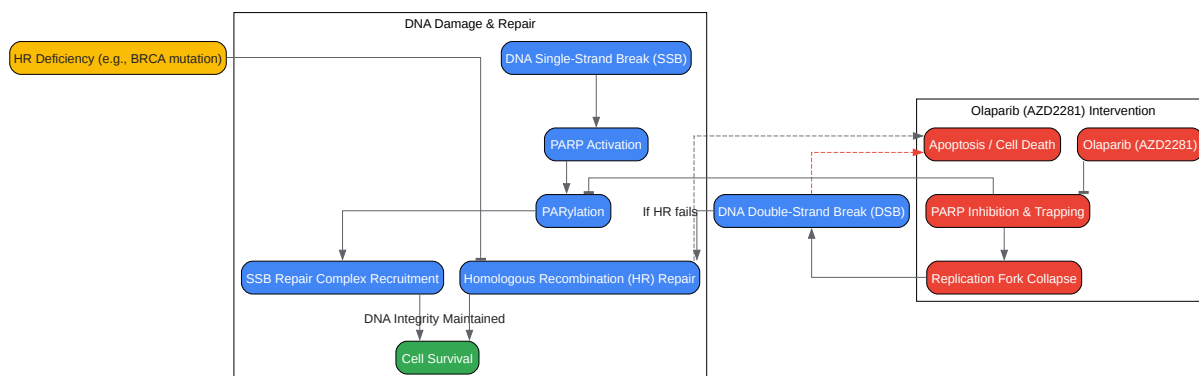
Olaparib exerts its anticancer effects primarily through two mechanisms: catalytic inhibition of PARP and PARP trapping.

- **Catalytic Inhibition:** Olaparib competes with the natural substrate NAD⁺ to bind to the catalytic domain of PARP, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This blockage of PARylation inhibits the recruitment of DNA repair proteins to the site of single-strand breaks.[4]

- PARP Trapping: Olaparib binding to PARP enhances the enzyme's association with damaged DNA.[4] The resulting trapped PARP-DNA complexes are more cytotoxic than the unrepaired single-strand breaks alone, as they can obstruct DNA replication forks, leading to the formation of double-strand breaks.[4]

In cells with a functioning homologous recombination (HR) pathway, these double-strand breaks can be repaired. However, in tumor cells with HR deficiency (e.g., due to BRCA mutations), these breaks are not repaired, leading to genomic instability and cell death. This selective killing of HR-deficient cells is known as synthetic lethality.[4]

3. Signaling Pathway Diagram



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Caption: Mechanism of Olaparib-induced synthetic lethality.

4. Quantitative Data Summary

The following tables summarize the dosages and administration of Olaparib in various preclinical animal models.

Table 1: Olaparib Monotherapy in Xenograft and Genetically Engineered Mouse Models

Animal Model	Cancer Type	Dosage & Route	Schedule	Key Finding
Nude Mice	Lung (Calu-6)	50 mg/kg, p.o.	Daily for 5 days	Increased tumor vessel perfusion. [1] [3]
Nude Mice	Colon (SW620)	10 mg/kg, p.o.	Daily for 5 days (in combo with TMZ)	Significant inhibition of tumor volume when combined with temozolomide. [7]
NOD-SCID Mice	Ovarian (PDX, BRCA2 mut)	5 mg/mL, p.o.	Daily	Greatly inhibited tumor growth. [5]
BRCA1-deficient Mice	Mammary	25, 50, 100, 200 mg/kg in diet	Continuous or intermittent	Dose-dependent delay in tumor development. [8]
SCID-Beige Mice	Ovarian (PEO1ip/PEO4ip)	50 mg/kg, i.p.	Daily for 6 weeks	Monitored for survival endpoints. [9]
Nude Mice	Ovarian (SKOV3/A2780)	- (in combo with metformin)	-	Combination significantly inhibited tumor xenografts. [10]
C57BL/6 Mice	Carboplatin-resistant	200 mg/kg, p.o.	Daily for 5 days	Decreased tumor growth and increased mean survival. [11]

Table 2: Olaparib in Combination Therapy

Animal Model	Cancer Type	Combination Agent(s)	Olaparib Dosage & Route	Schedule	Key Finding
Nude Mice	Lung (Calu-6)	Radiation (10 Gy total)	50 mg/kg, p.o.	Daily for 5 days, 30 min before radiation	Enhanced therapeutic response to radiation. [1] [3]
NOD-SCID Mice	Ovarian (PDX, BRCA2 mut)	Carboplatin	5 mg/mL, p.o.	Daily	Increased antitumor effects with concomitant carboplatin. [5]
Nude Mice	Pediatric Solid Tumors	Topotecan/Cyclophosphamide	-	Olaparib given 30 min prior to chemo	Minimal impact when added to chemotherapy in these models. [12]
PDX Models	Ovarian (HGSOC)	AT13387 (HSP90 inhibitor)	100 mg/kg, p.o.	Daily for 3 weeks	Combination inhibited tumor growth in 8 of 14 models. [13]
Nude Mice	Ovarian (SKOV3)	Triapine, Cediranib	50 mg/kg, i.p.	Daily for 6 weeks	Combination suppressed tumor progression. [9]
PTEN/TP53-deficient Mice	Prostate	Radiation	NanoOlaparib, i.v.	Twice weekly	A single dose of radiation tripled median

survival time.

[\[14\]](#)

Further increased survival compared to monotherapy. [\[11\]](#)

C57BL/6
Mice

Carboplatin-
resistant

Carboplatin

200 mg/kg,
p.o.

Daily for 5
days, with
carboplatin
on day 1

5. Experimental Protocols

Protocol 1: Oral Gavage Administration in a Xenograft Model

This protocol is based on studies using Olaparib in combination with radiation in a lung cancer xenograft model.[\[1\]](#)[\[3\]](#)

- Materials:
 - Olaparib (AZD2281) powder
 - Dimethyl sulfoxide (DMSO)
 - 2-hydroxy-propyl- β -cyclodextrin
 - Phosphate Buffered Saline (PBS)
 - Sterile water
 - Animal gavage needles
 - Appropriate size syringes
- Vehicle Preparation (10% DMSO, 10% 2-hydroxy-propyl- β -cyclodextrin in PBS):
 - Prepare a 20% (w/v) solution of 2-hydroxy-propyl- β -cyclodextrin in PBS.

- To prepare the final vehicle, mix 1 part DMSO, 5 parts of the 20% cyclodextrin solution, and 4 parts PBS. For example, for 10 mL of vehicle, mix 1 mL DMSO, 5 mL of 20% cyclodextrin solution, and 4 mL PBS.
- Ensure the solution is clear and sterile-filter if necessary.
- Olaparib Formulation:
 - Weigh the required amount of Olaparib powder.
 - Dissolve the Olaparib powder first in the DMSO portion of the vehicle.
 - Gradually add the cyclodextrin/PBS solution while vortexing to achieve the final desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse receiving 0.2 mL).^[5]
- Administration Procedure:
 - Ensure tumors in xenograft-bearing mice have reached the desired size (e.g., 220–250 mm³).^{[1][3]}
 - Randomize animals into control and treatment groups.
 - Administer the prepared Olaparib solution or vehicle control via oral gavage at the specified dosage (e.g., 50 mg/kg).
 - For combination studies with radiation, administer Olaparib 30 minutes prior to each radiation dose.^{[3][7]}
 - Continue treatment as per the defined schedule (e.g., daily for 5 days).
 - Monitor animal weight and tumor volume regularly (e.g., daily or three times a week).

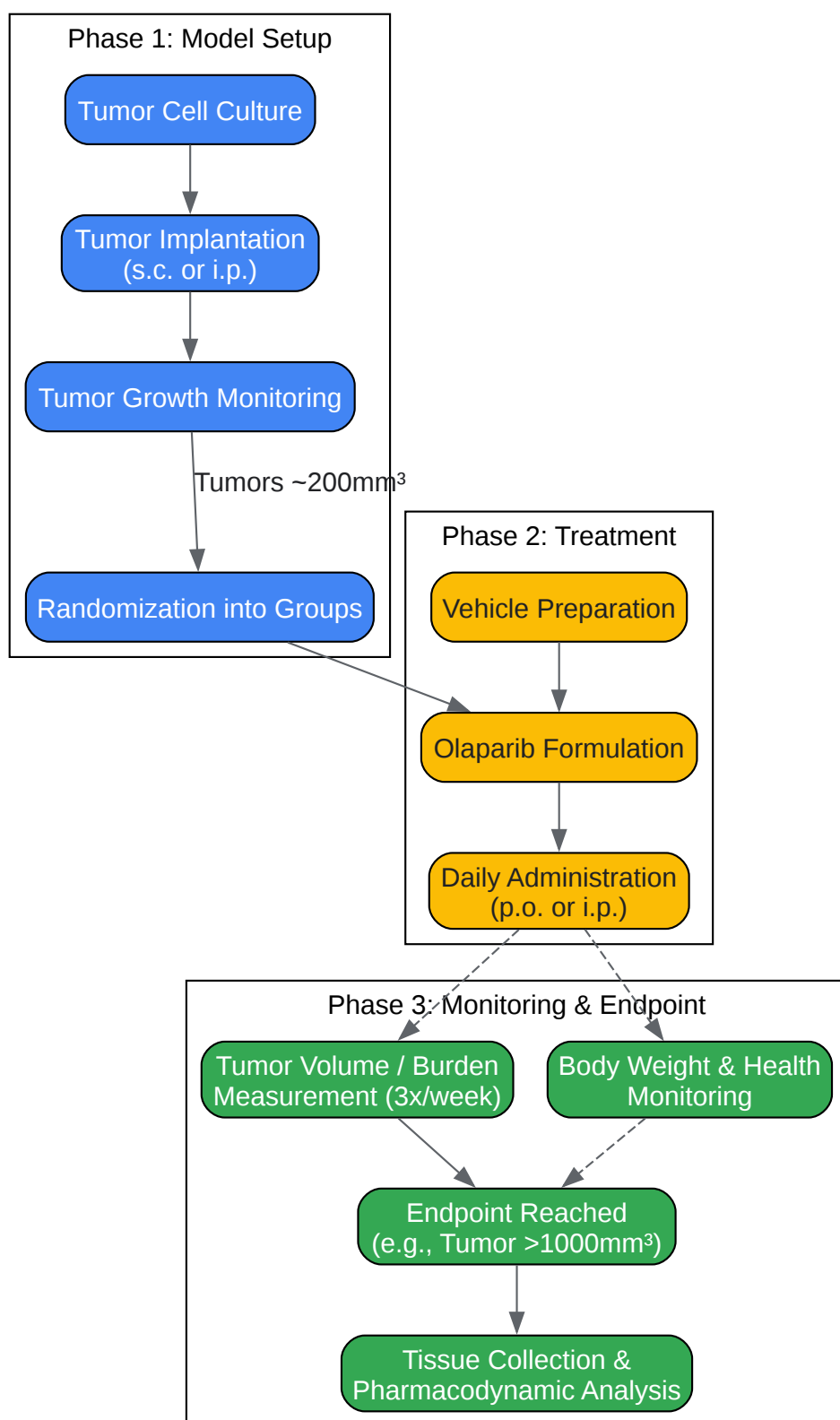
Protocol 2: Intraperitoneal (i.p.) Injection in an Ovarian Cancer Model

This protocol is adapted from studies using Olaparib in combination with other agents in ovarian cancer models.^[9]

- Materials:

- Olaparib (AZD2281) powder
- Vehicle (e.g., sterile saline, PBS, or a specified formulation)
- Sterile injection needles (e.g., 27-gauge)
- Appropriate size syringes
- Olaparib Formulation:
 - The specific vehicle for i.p. injection can vary. While some studies use formulations similar to oral gavage, others may use simpler vehicles. It is crucial to consult the specific literature for the model being used. For this example, we assume a formulation in a vehicle like 10% DMSO in saline.
 - Dissolve Olaparib in the vehicle to the desired final concentration. Ensure complete dissolution.
- Administration Procedure:
 - Randomize mice bearing tumors (e.g., established from i.p. injection of cancer cells) into treatment groups.
 - Administer the prepared Olaparib solution or vehicle control via i.p. injection at the specified dosage (e.g., 50 mg/kg).
 - Follow the prescribed treatment schedule (e.g., daily for a continuous 6-week period).^[9]
 - Monitor animal health, body weight, and tumor burden (e.g., by measuring abdominal circumference or using bioluminescent imaging).

6. Experimental Workflow Diagram



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Caption: General workflow for an in vivo xenograft study with Olaparib.

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